3-(2-Fluorophenyl)-2-methylaniline

Description

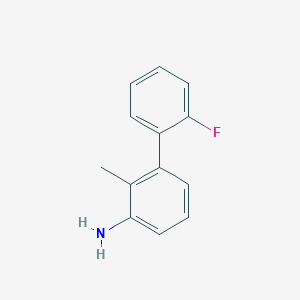

3-(2-Fluorophenyl)-2-methylaniline is a fluorinated aromatic amine with the molecular formula C₁₃H₁₂FN (calculated molecular weight: 201.24 g/mol). Its structure consists of an aniline core substituted with a methyl group at the 2-position and a 2-fluorophenyl group at the 3-position.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-10(6-4-8-13(9)15)11-5-2-3-7-12(11)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOOZDYASDAZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methylaniline typically involves the reaction of 2-fluoroaniline with a methylating agent. One common method is the Friedel-Crafts alkylation, where 2-fluoroaniline reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of alternative catalysts and solvents can improve the overall yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

3-(2-Fluorophenyl)-2-methylaniline serves as a valuable precursor in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the resulting drugs, making them more effective in therapeutic applications. For instance, compounds derived from this aniline have shown potential as anti-inflammatory agents and analgesics due to their ability to modulate biological pathways involved in pain and inflammation .

Biological Activity:

Research indicates that similar compounds exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. For example, derivatives of this compound have been studied for their interactions with specific biological targets, such as enzymes involved in cancer progression or infection .

Material Science

Dye Synthesis:

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments. The compound's ability to form stable chromophores makes it suitable for creating vibrant colors in textiles and plastics. The incorporation of fluorine into dye structures can enhance their photostability and resistance to degradation .

Polymer Chemistry:

This compound can also be employed in polymer synthesis, where it acts as a monomer or crosslinking agent. The incorporation of fluorinated groups into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and reduced surface energy, which are critical for applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study focusing on analogs of this compound revealed promising anticancer activity against various cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways. In vitro assays demonstrated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomers: 3-(3-Fluorophenyl)-2-methylaniline

- Structural Difference : The fluorine atom is at the 3-position of the phenyl ring instead of the 2-position.

- Steric Effects: The ortho-fluorine in the target compound may increase steric hindrance near the aniline’s amino group, affecting its nucleophilicity.

- Molecular Weight : Identical to the target compound (201.24 g/mol ).

- Applications : Positional isomers are often explored in drug design to optimize binding affinity and metabolic stability .

Simpler Analogs: 2-Fluoro-3-methylaniline

- Molecular Formula : C₇H₈FN (MW: 139.15 g/mol ).

- Key Properties :

- Lower molecular weight enhances volatility but reduces structural complexity for synthetic applications.

- The absence of a biphenyl group limits π-π stacking interactions, which are critical in materials science.

Halogen-Substituted Derivatives: 3-Chloro-2-fluoroaniline

- Structural Difference : Chloro substituent at the 3-position and fluoro at the 2-position.

- Molecular Formula : C₇H₅ClFN (MW: 173.58 g/mol ).

- Impact: Chlorine’s stronger electron-withdrawing effect increases acidity of the amino group (pKa ~1–2 units lower than fluoro analogs). Higher molecular weight may improve thermal stability in polymer applications.

- Applications : Used as intermediates in herbicides and dyes .

Complex Derivatives: 5-Chloro-N-[(2-Fluorophenyl)methyl]-2-methylaniline

- Structural Difference : Incorporates a benzyl group with a 2-fluorophenyl moiety and a chlorine substituent.

- Molecular Formula : C₁₄H₁₂ClFN (MW: 249.71 g/mol ).

- Key Features: The benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in drug candidates.

- Applications : Likely explored in CNS-targeting pharmaceuticals .

Heterocyclic Analogs: 3-(7-Bromo-5-methyl-1,3-benzoxazol-2-yl)-2-methylaniline

- Structural Difference : Contains a benzoxazolyl group with bromine and methyl substituents.

- Molecular Formula : C₁₅H₁₃BrN₂O (MW: 317.18 g/mol ).

- Impact :

- The benzoxazole ring increases rigidity and planarity, favoring intercalation in biological systems.

- Bromine enhances halogen bonding, useful in crystal engineering or inhibitor design.

- Applications : Building block in optoelectronics or antitumor agents .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 3-(2-Fluorophenyl)-2-methylaniline | C₁₃H₁₂FN | 201.24 | 2-Fluorophenyl, 2-methyl | Pharmaceuticals, Agrochemicals |

| 3-(3-Fluorophenyl)-2-methylaniline | C₁₃H₁₂FN | 201.24 | 3-Fluorophenyl, 2-methyl | Drug Design |

| 2-Fluoro-3-methylaniline | C₇H₈FN | 139.15 | 2-Fluoro, 3-methyl | Synthetic Intermediates |

| 3-Chloro-2-fluoroaniline | C₇H₅ClFN | 173.58 | 3-Chloro, 2-fluoro | Herbicides, Dyes |

| 5-Chloro-N-[(2-Fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₂ClFN | 249.71 | Benzyl-2-fluoro, 5-chloro | CNS Pharmaceuticals |

| 3-(7-Bromo-5-methylbenzoxazol-2-yl)-2-methylaniline | C₁₅H₁₃BrN₂O | 317.18 | Benzoxazolyl, bromine | Optoelectronics, Antitumor Agents |

Research Findings and Trends

- Substituent Position : Ortho-fluorine in the target compound may enhance metabolic stability compared to meta-fluorine analogs in drug candidates .

- Halogen Effects : Chlorine and bromine improve binding affinity in enzyme inhibitors but increase environmental persistence .

- Safety : Fluorinated anilines generally require stringent handling protocols (e.g., ventilation, PPE) due to toxicity risks .

Biological Activity

3-(2-Fluorophenyl)-2-methylaniline is an organic compound classified as an aniline derivative, notable for its unique structural features that include a fluorinated phenyl group and a methyl group on the aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antimalarial, and anticancer properties.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₂FN

- Molecular Weight : 203.24 g/mol

- Structural Features : The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences its chemical reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various aniline derivatives found that modifications in the fluorination pattern could enhance antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

In a systematic study of thiazole analogs, it was observed that electron-withdrawing groups, such as fluorine, at specific positions on the phenyl ring could improve the potency against Plasmodium falciparum, the causative agent of malaria. This suggests that this compound may share similar mechanisms of action, potentially inhibiting key metabolic pathways in the parasite .

Anticancer Potential

The compound's ability to modulate biological pathways has led to investigations into its anticancer properties. Fluorinated anilines have been shown to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have indicated that fluorinated compounds can enhance the expression of SMN2, a gene implicated in spinal muscular atrophy, thereby suggesting a role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The SAR studies highlight that:

- Fluorination : The presence of fluorine increases lipophilicity, enhancing membrane permeability and receptor binding affinity.

- Methyl Group : The methyl substitution on the aniline ring contributes to steric effects that may influence binding interactions with biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at ortho position | Antibacterial, Antimalarial, Anticancer |

| 3-(4-Fluorophenyl)-2-methylaniline | Fluorine at para position | Enhanced activity against E. coli |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole scaffold | Antibacterial against S. aureus |

The mechanism through which this compound exerts its biological effects involves:

- Target Interaction : Binding to specific receptors or enzymes within microbial or cancerous cells.

- Pathway Modulation : Influencing signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antimalarial Activity : In vitro assays showed that modifications in the aniline structure could lead to enhanced potency against chloroquine-sensitive strains of Plasmodium falciparum, suggesting potential for development as antimalarial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.